2'-Chloro-biphenyl-4-carboxylic acid is an organic compound characterized by a biphenyl structure with a carboxylic acid group and a chlorine atom located at the 2' position of one of the phenyl rings. Its molecular formula is C₁₃H₉ClO₂, and it has a molecular weight of 232.66 g/mol . This compound is recognized for its potential applications in various industrial processes and biochemical research.
2'-Cl-BC4A acts as a conformationally restricted analog of 2'-chloro-4'-hydroxybiphenyl (2'-Cl-4'-HB) [1]. This property makes it valuable for studying the impact of conformational changes on various phenomena. Due to the presence of a chlorine atom at the 2' position, 2'-Cl-BC4A adopts a more rigid conformation compared to 2'-Cl-4'-HB. This rigidity allows researchers to isolate the effects of specific functional groups on molecular interactions.
[1] FC33149 | 3808-93-3 | 2'-Chloro-biphenyl-4-carboxylic acid - Biosynth ()
These reactions are significant in organic synthesis and material science.
Research indicates that 2'-Chloro-biphenyl-4-carboxylic acid exhibits biological activity, particularly in proteomics research. Its structural properties may influence biological interactions, although specific mechanisms of action remain under investigation. The compound's potential as an anti-inflammatory agent or its role in modulating cellular pathways has been suggested, but further studies are required to elucidate these effects fully .
Several methods exist for synthesizing 2'-Chloro-biphenyl-4-carboxylic acid:
These methods highlight the versatility of synthetic routes available for this compound.
2'-Chloro-biphenyl-4-carboxylic acid finds applications across various fields:
These applications underscore its relevance in both academic research and industrial settings.
Interaction studies involving 2'-Chloro-biphenyl-4-carboxylic acid focus on its ability to interact with biological macromolecules. Preliminary investigations suggest that it may bind to proteins or enzymes, influencing their activity. Understanding these interactions is crucial for assessing its potential therapeutic uses or environmental impacts.
Several compounds share structural similarities with 2'-Chloro-biphenyl-4-carboxylic acid. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Chlorobenzoic Acid | Contains a single benzene ring with chlorine | Commonly used as a reagent in organic synthesis |
2-Biphenyl-2'-carboxylic Acid | Biphenyl structure, no chlorine substitution | Used in polymer chemistry |
4-(2-Chlorophenyl)benzoic Acid | Similar biphenyl structure | Exhibits different reactivity due to position of groups |
3-Chlorobiphenyl-4-carboxylic Acid | Chlorine at different position | Different biological activity profile |
The unique positioning of the chlorine atom and the carboxylic acid group in 2'-Chloro-biphenyl-4-carboxylic acid contributes to its distinct chemical behavior compared to these similar compounds.
Irritant